molecular formula C7H13N3O B2882614 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol CAS No. 1593367-50-0

2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol

Cat. No.: B2882614
CAS No.: 1593367-50-0
M. Wt: 155.201
InChI Key: JGAMQVOQQRMPCV-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and material sciences . The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound.

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to target thearomatase enzyme and carbonic anhydrase-II enzyme . These enzymes play crucial roles in various biological processes, including hormone synthesis and regulation of pH in the body, respectively.

Mode of Action

In the case of aromatase, the nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . For carbonic anhydrase-II, it is suggested that the compounds exhibit inhibitory potential through direct binding with the active site residues of the enzyme .

Biochemical Pathways

Inhibition of aromatase can disrupt the synthesis of estrogens, which are involved in various physiological processes, including the regulation of the menstrual cycle and maintenance of pregnancy . Inhibition of carbonic anhydrase-II can affect the regulation of pH and fluid balance in the body .

Pharmacokinetics

It is suggested that the ability of triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Similar triazole derivatives have shown promising cytotoxic activity against various cancer cell lines, including mcf-7, hela, and a549 . They have also shown moderate inhibition potential against carbonic anhydrase-II enzyme .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can affect the activity and stability of similar compounds .

Biochemical Analysis

Biochemical Properties

The 1,2,3-triazole moiety plays a vital role in biochemical reactions . It has been demonstrated that 1H-1,2,3-triazole ring-containing heterocycles show superior inhibition against certain enzymes . The presence of a polar group at the 1H-1,2,3-triazole substituted phenyl ring in these derivatives has contributed to the overall activity of these compounds .

Cellular Effects

While specific cellular effects of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol are not currently available, it is known that 1,2,3-triazole derivatives exhibit numerous biological activities such as anti-proliferative, anti-HIV, anti-inflammation, antimicrobial, anticonvulsant, anti-leishmanial, anti-trypanosomal, etc .

Molecular Mechanism

It has been deduced that 1,2,3-triazole analogs exhibit inhibitory potential through direct binding with the active site residues of certain enzymes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not currently available. 1,2,3-triazole-based scaffolds are known for their immense chemical reliability, generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperature .

Dosage Effects in Animal Models

Specific dosage effects of this compound in animal models are not currently available. It is known that the effects of 1,2,3-triazole derivatives can vary with different dosages .

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are not currently known. 1,2,3-triazoles are known to interact with various enzymes and cofactors .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not currently known. 1,2,3-triazole-based scaffolds are known for their capability of hydrogen bonding and aromatic character, which enhances their aptitude and solubility to interact with biomolecular targets .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not currently known. 1,2,3-triazole-based scaffolds are known for their high stability to metabolic degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol can be achieved through a series of chemical reactions. One common method involves the use of “click” chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction typically involves the following steps:

    Preparation of Alkyne and Azide Precursors: The alkyne precursor can be synthesized from propargyl alcohol, while the azide precursor can be prepared from ethylamine.

    CuAAC Reaction: The alkyne and azide precursors are then reacted in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.

    Hydroxylation: The resulting triazole compound is then hydroxylated to introduce the hydroxyl group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are commonly used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of halides or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-ethyltriazol-4-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-4-10-5-6(8-9-10)7(2,3)11/h5,11H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAMQVOQQRMPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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